REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([C:11](Cl)=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[Br:14][C:15]1[CH:21]=[C:20]([O:22][C:23]([F:26])([F:25])[F:24])[CH:19]=[C:18]([Br:27])[C:16]=1[NH2:17]>C(#N)C>[CH3:1][C:2]1[S:3][C:4]([C:11]([NH:17][C:16]2[C:18]([Br:27])=[CH:19][C:20]([O:22][C:23]([F:26])([F:24])[F:25])=[CH:21][C:15]=2[Br:14])=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1
|
Name
|
|
Quantity
|
6.47 g
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Type
|
reactant
|
Smiles
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CC=1SC(=C(N1)C(F)(F)F)C(=O)Cl
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Name
|
|
Quantity
|
8.91 g
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Type
|
reactant
|
Smiles
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BrC1=C(N)C(=CC(=C1)OC(F)(F)F)Br
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Name
|
|
Quantity
|
16.8 mL
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Type
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solvent
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Smiles
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C(C)#N
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Type
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CUSTOM
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Details
|
they were agitated
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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they were heated
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Type
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CUSTOM
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Details
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Solvent was removed from the reaction mixture by distillation under a reduced pressure
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Type
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ADDITION
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Details
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ethyl acetate 420 g and water 300 ml were added
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Type
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CUSTOM
|
Details
|
the ethyl acetate layer was collected
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Type
|
WASH
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Details
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washed with 300 ml each of water, saturated sodium bicarbonate solution, and water in succession
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Type
|
DRY_WITH_MATERIAL
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Details
|
Then, after drying over anhydrous sodium sulfate, solvent
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under a reduced pressure
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |